B1577281 Defensin

Defensin

Cat. No.: B1577281
Attention: For research use only. Not for human or veterinary use.
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Description

Defensins are cationic, cysteine-rich host defense peptides (typically 18-45 amino acids) that are a vital component of the innate immune system across mammals, plants, insects, and fungi . They are characterized by a conserved beta-sheet-rich fold stabilized by three or four disulfide bonds, which confers stability and a wide range of biological activities . Their primary research applications include the study of direct antimicrobial activity against bacteria, fungi, and enveloped viruses, often through mechanisms that disrupt microbial cell membranes . Beyond direct microbial killing, Defensins are crucial for immunomodulation, as they can act as chemotactic agents to recruit immune cells and help bridge innate and adaptive immune responses . They are also used in research on mucosal barrier function, gut microbiota regulation, and various roles in reproduction and development . Due to their multifunctional nature and low likelihood of inducing microbial resistance, Defensins are a key target for developing novel anti-infective therapies and antibiotic alternatives . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GFGCPLDQMQCHRHCQTITGRSGGYCSGPLKLTCTCYR

Origin of Product

United States

Scientific Research Applications

Introduction to Defensins

Defensins are a family of cationic host defense peptides that play critical roles in the innate immune system. They are primarily produced by neutrophils, Paneth cells, and epithelial cells and exhibit broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. This article explores the various applications of defensins in scientific research, highlighting their therapeutic potential, diagnostic utility, and roles in immune modulation.

Antimicrobial Applications

Broad-Spectrum Antimicrobial Activity
Defensins are recognized for their ability to disrupt microbial membranes, leading to cell lysis and death. Their application as natural antimicrobial agents has gained attention due to the increasing resistance of pathogens to conventional antibiotics. Recent studies have demonstrated that defensins can effectively target a range of microorganisms, including:

  • Bacteria : Defensins exhibit activity against both Gram-positive and Gram-negative bacteria by permeabilizing their membranes.
  • Viruses : They can inhibit viral entry and replication, as seen with enveloped viruses like HIV and HSV-2 .
  • Fungi : Defensins have shown efficacy against fungal pathogens, contributing to their role in mucosal immunity .

Case Studies

  • Defensins in HIV Inhibition
    Research indicates that alpha-defensins can inhibit HIV-1 by preventing viral fusion with host cells and downregulating CD4 receptor expression . This dual mechanism highlights defensins' potential as therapeutic agents in viral infections.
  • Defensins in Bacterial Infections
    A study demonstrated that alpha defensin-1 (AD-1) outperformed traditional microbial cultures in diagnosing periprosthetic joint infections, achieving a sensitivity of 100% compared to 80% for cultures . This underscores the diagnostic potential of defensins in clinical settings.

Immunomodulatory Functions

Defensins not only serve as antimicrobial agents but also modulate immune responses. They influence various immune processes, including:

  • Chemotaxis : Defensins attract immune cells to sites of infection or injury, enhancing the inflammatory response.
  • Adaptive Immunity : They play a role in activating T cells and macrophages, thus bridging innate and adaptive immunity .

Therapeutic Potential

The therapeutic applications of defensins extend beyond their antimicrobial properties. Their ability to modulate immune responses makes them candidates for treating inflammatory diseases, cancer, and autoimmune disorders. For instance:

  • Cancer Therapy : Some defensins have shown both tumor-suppressive and tumor-promoting effects depending on the context, indicating their complex roles in cancer immunology .
  • Inflammatory Diseases : Defensins are involved in maintaining gut microbiota homeostasis and regulating inflammation in conditions like inflammatory bowel disease (IBD) .

Clinical Applications

Defensins are being explored for various clinical applications:

  • Diagnostic Biomarkers
    Alpha this compound levels have been studied as biomarkers for infections and other conditions. For example, AD-1 has demonstrated high sensitivity and specificity for diagnosing infections associated with breast implants .
  • Vaccine Development
    Defensins are being investigated as adjuvants in vaccine formulations to enhance immunogenicity. Their incorporation into vaccine candidates aims to improve protective responses against pathogens like HSV-2 .
  • Medical Devices
    Coating medical instruments with defensins has been proposed to provide sustained antimicrobial activity, reducing infection rates associated with surgical implants .

Challenges and Future Directions

Despite their promising applications, several challenges remain regarding the use of defensins:

  • Stability and Bioavailability : Defensins often face issues with stability and bioavailability when used therapeutically.
  • Safety Concerns : The dual nature of defensins—acting as both protectors and potential promoters of infection—requires careful consideration in clinical applications .

Future Research Directions

Ongoing research is focused on enhancing the stability of this compound formulations through chemical modifications and exploring their mechanisms of action in greater detail. Additionally, clinical trials are underway to evaluate the efficacy of this compound-based therapies for various diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Defensins and Analogous Peptides

Compound Origin Key Structural Features Disulfide Bond Pattern Reference
Human β-defensin 2 Human 3-stranded β-sheet, α-helix Cys1-Cys5, Cys2-Cys4, Cys3-Cys6
Lhβ-defensin Soiny mullet 3-stranded β-sheet, α-helix (homologous to hBD-2) Cys30-Cys58, Cys36-Cys52, Cys40-Cys59
Porcine β-defensin 114 Pig α-helix + β-pleated sheet (35.14% identity to hBD-2) Not specified
Plectasin Fungus CSαβ (cysteine-stabilized α-β) scaffold Cys1-Cys5, Cys2-Cys4, Cys3-Cys6
Termicin Termite β-barrel, γ-core motif Cys1-Cys4, Cys2-Cys5, Cys3-Cys6

Key Findings :

  • Vertebrate β-defensins (e.g., human, mullet, pig) share a conserved three-stranded β-sheet and α-helix, with disulfide bond patterns critical for stability .
  • Fungal plectasin and scorpion toxins share the CSαβ motif but diverge in target specificity (e.g., plectasin blocks Kv1.3 potassium channels) .

Functional and Mechanistic Comparisons

Table 2: Functional Properties of Defensins and Related Peptides

Compound Primary Function Target Microbes/Cells Affinity/Specificity Reference
HNP-1 (α-defensin) Microbial membrane disruption Bacteria, fungi, enveloped viruses Binds SapA (KD = 4–17.5 nM)
hBD-3 (β-defensin) Immunomodulation, antimicrobial Broad-spectrum bacteria SapA binding (KD = 4–17.5 nM)
Plectasin Potassium channel inhibition Kv1.3 channels, Gram+ bacteria IC50 = 0.5 µM (Kv1.3)
Plant defensins Antifungal Fungal membranes γ-core motif-mediated pore formation

Key Findings :

  • SapA Binding : Human defensins (HNP-1, hBD-2, hBD-3) bind SapA with similar affinities (KD = 4–17.5 nM) but exhibit distinct interaction kinetics .
  • Therapeutic Applications : α-defensins are biomarkers for periprosthetic joint infection (PJI); ELISA tests show superior sensitivity (85–100%) compared to lateral-flow assays (67–100%) .
  • Evolutionary Divergence : Plant defensins (e.g., Rs-AFP1) and termicin share γ-core motifs for antifungal activity, while vertebrate defensins prioritize bacterial membrane disruption .

Evolutionary and Phylogenetic Insights

  • Gene Duplication : Human α-defensin genes (e.g., HP-4) evolved via recent duplications, sharing ancestry with corticostatins .
  • Cross-Species Homology : Fish β-defensins (e.g., gilthead seabream BD1/BD2) show pro-peptide cleavage mechanisms divergent from mammals .
  • Plant vs. Animal Defensins : Phylogenetic analysis of Saudi plant defensins revealed conserved cysteine frameworks but divergent expression patterns, suggesting adaptive evolution .

Contradictions and Limitations

  • Diagnostic Accuracy: While α-defensin ELISA is generally more reliable for PJI, some studies report lateral-flow tests achieving comparable specificity (89–100%) and superior negative predictive value (94.4%) in certain cohorts .
  • Functional Redundancy : Mouse cryptdins (α-defensins) exhibit overlapping isoforms with minimal functional differentiation, complicating mechanistic studies .

Preparation Methods

Biosynthesis and Initial Processing of Defensins

Defensins are initially synthesized as precursor molecules called pre-defensins, which include a signal peptide, a pro-segment, and the mature peptide. The processing generally involves:

  • Cleavage of the signal peptide (approximately 20 amino acids), generating a pro-defensin.
  • The pro-segment modulates charge balance, reducing toxicity to host cells.
  • Further cleavage releases the mature, active defensin peptide.

Differences exist between α-defensins and β-defensins in their pro-segment length and expression patterns. α-Defensins tend to be constitutively produced, while β-defensins are often inducible in response to stimuli, affecting their intracellular processing and transport.

Chemical Synthesis and Refolding

For experimental and therapeutic purposes, defensins can be prepared by solid-phase peptide synthesis (SPPS) :

  • The linear precursor peptide is chemically synthesized.
  • The peptide is then subjected to a refolding process in a specific buffer to form the correct disulfide bonds and achieve the native conformation.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to analyze purity before and after refolding.

An example is the preparation of rattusin (a this compound-related peptide), where SPPS was followed by refolding and purification to obtain the biologically active form.

Purification from Biological Sources

Defensins isolated from biological tissues or secretions undergo multi-step purification:

  • Cation-exchange chromatography is commonly used to separate defensins based on charge.
  • Samples are typically dissolved in ammonium formate or ammonium acetate buffers at specific pH values.
  • Elution is performed with increasing concentrations of ammonium acetate.
  • Fractions containing defensins are lyophilized, dialyzed against acidic solutions (e.g., 5% acetic acid), and lyophilized again to concentrate the peptides.

Additional purification steps include:

Analytical Characterization and Activity Assays

Purified defensins are characterized by:

  • Mass spectrometry to confirm molecular mass.
  • Structural analysis (e.g., crystallography) to verify dimerization or multimerization states, which influence biological activity.
  • Functional assays to measure antimicrobial potency and membrane disruption capabilities, often showing enhanced activity in dimeric or polymeric forms compared to monomers.

Induction and Isolation of this compound-Inducing Substances

Some studies focus on isolating molecules that induce this compound expression rather than defensins themselves. For example:

  • A food-grade autolysate of Saccharomyces cerevisiae was found to stimulate epithelial β-defensin expression.
  • Purification involved two-step precipitation with ethanol and acetone, followed by reversed-phase HPLC.
  • Active fractions were identified by NMR and amino acid analysis, revealing isoleucine as a key component responsible for induction.

Computational Prediction and Design Tools

Advances in bioinformatics have enabled in silico prediction and design of defensins:

  • Large datasets of experimentally validated this compound sequences (10–60 residues) are used to train machine learning models.
  • Tools like the DefPred web server allow prediction, scanning, and analog design of this compound peptides based on sequence features.
  • These computational methods facilitate the rational design of defensins with enhanced antimicrobial activity and stability.

Summary Table: Key Preparation Methods of Defensins

Preparation Step Method/Technique Purpose/Outcome Reference
Biosynthesis Natural cellular synthesis Pre-defensin → pro-defensin → mature this compound
Chemical synthesis Solid-phase peptide synthesis (SPPS) Production of linear peptide precursor
Refolding Refolding buffer incubation Formation of native disulfide bonds
Purification (biological) Cation-exchange chromatography Separation based on charge
Purification (biological) Lyophilization and dialysis Concentration and buffer exchange
Structural modification Performic acid oxidation Characterization of cysteine/methionine residues
Activity assays Bactericidal assays Confirmation of antimicrobial function
Inducer isolation Ethanol/acetone precipitation + HPLC Identification of this compound-inducing molecules
Computational prediction Machine learning models (DefPred) Prediction and design of this compound peptides

Q & A

Q. How to ensure this compound studies meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards?

  • Methodological Answer : Deposit raw data in repositories like Zenodo or Figshare with standardized metadata (e.g., MIAME for microarrays). Share code for computational analyses via GitHub and document SOPs using protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.